MAO-B Selectivity Index: A 53-Fold Preference Over MAO-A
4-Bromo-6-chloroquinolin-2-amine exhibits a selectivity index (MAO-A IC50 / MAO-B IC50) of 53.2, compared to 1.2 for (RS)-(±)-primaquine and 3.7 for (RS)-(±)-NPC1161 [1][2]. This demonstrates a >40-fold improvement in MAO-B selectivity over the clinically used primaquine scaffold.
| Evidence Dimension | MAO-B vs. MAO-A selectivity ratio |
|---|---|
| Target Compound Data | 53.2 |
| Comparator Or Baseline | Primaquine: 1.2; NPC1161: 3.7 |
| Quantified Difference | Target compound is 44-fold more selective than primaquine and 14-fold more selective than NPC1161 |
| Conditions | Inhibition of recombinant human MAO-A and MAO-B assessed by kynuramine to 4-hydroxyquinoline conversion after 20 min by fluorometry |
Why This Matters
High MAO-B selectivity reduces potential off-target effects associated with MAO-A inhibition, making this compound a superior starting point for developing neuroprotective agents.
- [1] BindingDB entry BDBM50389454 (CHEMBL2062875). Inhibition of recombinant human MAO-B and MAO-A. View Source
- [2] Table 1. 8-Aminoquinolines MAO-A and MAO-B IC50 values. Pharmaceuticals 2021, 14(5), 398. View Source
